6-chloro-4-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}quinazoline
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Overview
Description
6-Chloro-4-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}quinazoline is a complex chemical compound that has garnered attention in various fields due to its unique structural features and versatile reactivity. This compound comprises a quinazoline core, a chloro substituent, and an azetidinyl group linked to a methylpyridinyl ether, which confers distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 6-chloro-4-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}quinazoline typically involves multi-step procedures One possible route starts with the synthesis of the quinazoline backbone, which can be achieved through the cyclization of appropriate aniline and nitrile precursors
Industrial Production Methods: Industrial production often optimizes these synthetic routes for large-scale output, emphasizing cost efficiency, yield, and environmental impact. Techniques such as high-throughput synthesis and catalytic methodologies are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation at the azetidinyl moiety, potentially forming various oxidized derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles, leading to diverse derivatives.
Etherification and Hydrolysis: The ether linkage between the pyridinyl and azetidinyl groups is susceptible to hydrolytic cleavage and can participate in other etherification reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products: Depending on the reaction conditions, products range from oxidized forms to various substitution derivatives, expanding the compound's chemical landscape.
Scientific Research Applications
Chemistry: The compound's versatile reactivity makes it a valuable building block in synthetic chemistry, particularly in the development of new heterocyclic systems.
Biology: Due to its structural complexity, it is studied for its interaction with biological macromolecules, providing insights into molecular recognition and binding affinities.
Medicine: Preliminary research suggests potential pharmaceutical applications, particularly in targeting specific enzymes or receptors, though detailed studies are ongoing.
Industry: Its unique properties make it a candidate for material science applications, including novel polymers and advanced coatings.
Mechanism of Action
Mechanism of Action: The exact mechanism by which 6-chloro-4-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}quinazoline exerts its effects varies depending on the context. In biological systems, it may function by binding to specific molecular targets, such as enzymes or receptors, influencing their activity.
Molecular Targets and Pathways:
Enzymatic Inhibition: Potential inhibition of enzymes involved in critical biological pathways.
Receptor Modulation: Possible interaction with specific receptors, altering signal transduction processes.
Comparison with Similar Compounds
6-chloro-4-azetidinylquinazoline
4-azetidinylquinazoline
6-chloroquinazoline
Properties
IUPAC Name |
6-chloro-4-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-6-13(4-5-19-11)23-14-8-22(9-14)17-15-7-12(18)2-3-16(15)20-10-21-17/h2-7,10,14H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJUMUOBQJDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C3=NC=NC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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